molecular formula C11H12N2O2 B13125484 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid CAS No. 787545-15-7

2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B13125484
CAS No.: 787545-15-7
M. Wt: 204.22 g/mol
InChI Key: SOJSEZNYZKGGFH-UHFFFAOYSA-N
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Description

2-(6-Amino-2-methyl-1H-indol-3-yl)acetic acid (CAS 787545-15-7) is a high-purity indole derivative supplied for advanced research applications. With a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol, this compound features a unique structure with an amino group at the 6-position of the indole ring . The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological potential . Scientific literature indicates that indole derivatives, particularly those with specific amino substitutions on the benzene ring, are valuable intermediates for synthesizing novel compounds with potential pharmacological activities . Researchers utilize this chemical entity to explore new therapeutic possibilities, as indole-based compounds have demonstrated a wide spectrum of biological activities including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects in preclinical studies . Its structural similarity to endogenous molecules like the plant hormone indole-3-acetic acid (IAA) also makes it a point of interest for further biochemical investigation . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

787545-15-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H12N2O2/c1-6-9(5-11(14)15)8-3-2-7(12)4-10(8)13-6/h2-4,13H,5,12H2,1H3,(H,14,15)

InChI Key

SOJSEZNYZKGGFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)N)CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
Recent studies indicate that derivatives of 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid exhibit notable antitumor properties, particularly against solid tumors such as colon and lung cancers. Research has shown that these compounds can act as effective agents in the treatment of tumors that are typically resistant to conventional chemotherapy, such as 5-fluorouracil-based treatments . The need for novel therapeutic agents is underscored by the high incidence of colorectal carcinoma, which remains a leading cause of cancer-related deaths globally.

Mechanism of Action
The antitumor activity is believed to stem from the compound's ability to inhibit tumor cell proliferation and induce apoptosis. This mechanism is particularly relevant for cancers that are poorly responsive to existing therapies. The derivatives have been synthesized and tested in vitro, showing promising results in reducing tumor growth rates .

Agricultural Applications

Plant Growth Regulation
Indole-3-acetic acid is recognized as a natural plant hormone (auxin) that plays a crucial role in regulating plant growth and development. Its applications in agriculture include enhancing root formation, promoting cell elongation, and influencing fruit development. The compound's ability to stimulate root growth makes it valuable for improving crop yields and facilitating the establishment of young plants .

Case Studies
Several field trials have demonstrated the efficacy of indole-3-acetic acid in various crops. For example, studies have shown that application of this compound can lead to increased root biomass and improved nutrient uptake in crops such as tomato and cucumber, ultimately resulting in higher fruit yields .

Biochemical Research

Enzyme Modulation
In biochemical studies, 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid has been investigated for its role in modulating enzyme activities related to metabolic pathways. Its influence on enzymes involved in the synthesis of neurotransmitters has implications for understanding neurological functions and disorders .

Neuroprotective Effects
Research has indicated potential neuroprotective effects of this compound, suggesting it may help mitigate damage caused by oxidative stress in neuronal cells. This aspect is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Summary of Findings

The following table summarizes key applications and findings related to 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid:

Application AreaKey FindingsReferences
Pharmacology Antitumor activity against solid tumors; potential to overcome chemotherapy resistance
Agriculture Enhances root growth; improves crop yields; effective in various plant species
Biochemical Research Modulates enzyme activity; potential neuroprotective effects

Comparison with Similar Compounds

Structural Analogues by Substituent Variation

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications References
2-(6-Amino-2-methyl-1H-indol-3-yl)acetic acid 2-Me, 3-CH₂COOH, 6-NH₂ C₁₁H₁₂N₂O₂ 204.23 Hypothesized enhanced H-bonding via NH₂
2-(6-Chloro-2-methyl-1H-indol-3-yl)acetic acid 2-Me, 3-CH₂COOH, 6-Cl C₁₁H₁₀ClNO₂ 223.66 Electron-withdrawing Cl may reduce solubility
2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid 2-Me, 3-CH₂COOH, 6,7-Cl C₁₁H₉Cl₂NO₂ 258.10 Increased lipophilicity; potential CNS activity
2-(6-Hydroxy-1H-indol-3-yl)acetic acid 3-CH₂COOH, 6-OH C₁₀H₉NO₃ 191.18 Polar OH group may improve aqueous solubility
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid 2-Me, 3-CH₂COOH, 5-OMe C₁₂H₁₃NO₃ 219.24 OMe enhances metabolic stability
2-(6-Methyl-1H-indol-3-yl)acetic acid 3-CH₂COOH, 6-Me C₁₁H₁₁NO₂ 189.21 Lacks NH₂; used in R&D settings

Functional Group Comparisons

  • Amino vs. Chloro Substituents: The amino group (NH₂) at position 6 in the target compound contrasts with chloro (Cl) in analogs like 2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid.
  • Methyl at Position 2 : The 2-methyl group in the target compound and analogs (e.g., 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)acetic acid) introduces steric hindrance, possibly affecting binding affinity or metabolic pathways .
  • Acetic Acid vs. Amide Derivatives : Unlike indole-3-acetamides (e.g., 2-(1H-indol-3-yl)-N-phenylacetamide), the target’s carboxylic acid group confers acidity (pKa ~4–5), influencing ionization state and bioavailability .

Biological Activity

2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid, an indole derivative, has garnered attention in pharmacological studies due to its diverse biological activities. This article synthesizes findings from various research studies to elucidate its potential therapeutic applications, mechanisms of action, and biological efficacy.

1. Chemical Structure and Properties

The compound features an indole ring system substituted with an amino group and an acetic acid moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_2

2.1 Anti-inflammatory Activity

Research indicates that indole derivatives, including 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid, exhibit significant anti-inflammatory properties. A study demonstrated that related compounds showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Table 1: Comparison of Anti-inflammatory Activity

CompoundCOX-2 Inhibition (%)Ulcerogenic Activity Index
S138.60.582 ± 0.17
S387.760.116 ± 0.07
S761.810.362 ± 0.17

The highest COX-2 inhibition was observed in compound S3, suggesting that modifications in the indole structure can enhance anti-inflammatory effects while minimizing ulcerogenic risks .

2.2 Antimicrobial Activity

Another significant aspect of the biological activity of this compound is its antimicrobial properties. Indole derivatives have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Indole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

2.3 Anticonvulsant Activity

The anticonvulsant potential of indole derivatives has also been explored, with several studies indicating that these compounds can modulate neurotransmitter systems involved in seizure activity . For instance, the anticonvulsant potency of synthesized compounds was found to be more pronounced than their anti-inflammatory effects in certain cases.

The biological activities of 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid can be attributed to several mechanisms:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Antibacterial Mechanisms : The indole structure may interact with bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death.

4.1 Case Study on Anti-inflammatory Effects

In a controlled study involving animal models, compounds similar to 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid were administered to evaluate their anti-inflammatory effects through various assays measuring edema and pain response. Results indicated a significant reduction in inflammation markers compared to controls treated with standard anti-inflammatory drugs like indomethacin .

4.2 Clinical Implications

The potential application of this compound in treating chronic inflammatory diseases such as arthritis or as an adjunct therapy in infectious diseases warrants further clinical investigation.

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